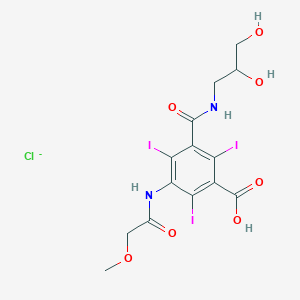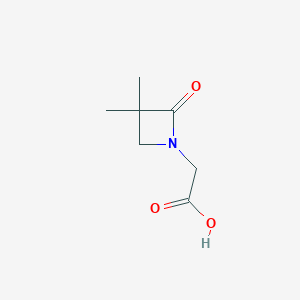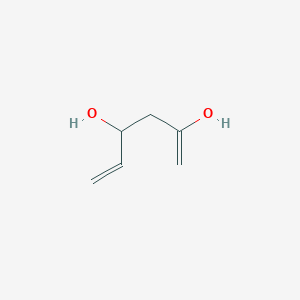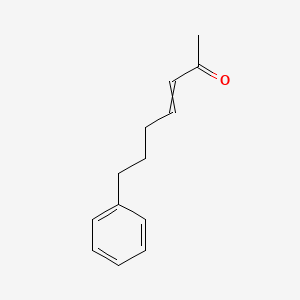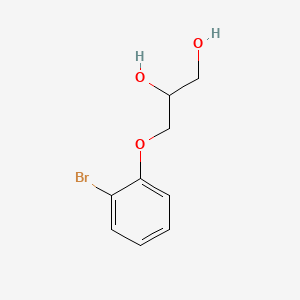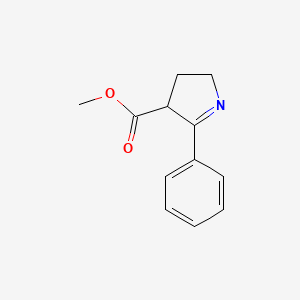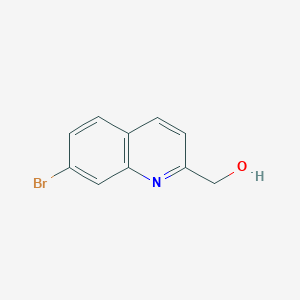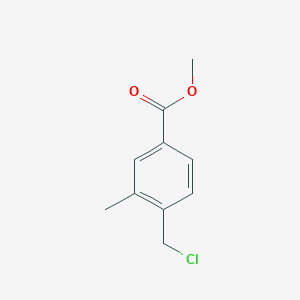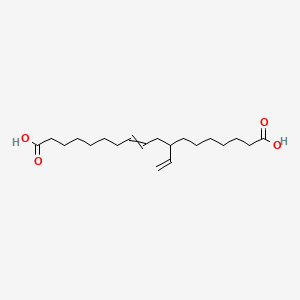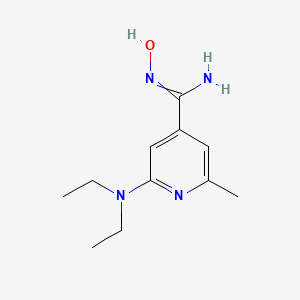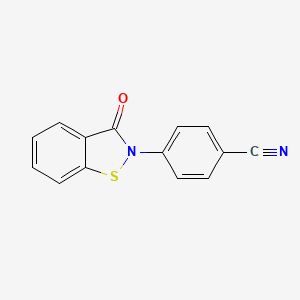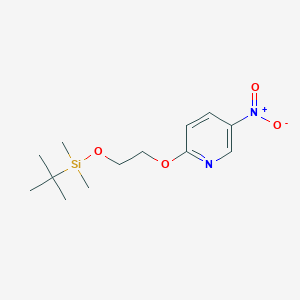
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a tert-butyldimethylsilyl-protected ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of 2-(2-hydroxyethoxy)-5-nitropyridine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is carried out in an anhydrous solvent like dichloromethane at room temperature.
Etherification: The protected intermediate is then subjected to etherification with ethylene oxide or a similar reagent under basic conditions to introduce the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, tetrahydrofuran.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), organic solvents (e.g., toluene).
Major Products
Reduction: 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-aminopyridine.
Substitution: 2-(2-hydroxyethoxy)-5-nitropyridine.
Coupling: Various substituted pyridines depending on the coupling partner.
Scientific Research Applications
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its protected hydroxyl group allows for selective reactions at other positions.
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ethoxy group can form hydrogen bonds with other molecules. The tert-butyldimethylsilyl group provides steric protection, allowing for selective reactions at other positions.
Comparison with Similar Compounds
Similar Compounds
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol: Similar structure but lacks the nitro group.
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetaldehyde: Contains an aldehyde group instead of a nitro group.
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanamine: Contains an amine group instead of a nitro group.
Uniqueness
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a tert-butyldimethylsilyl-protected ethoxy group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C13H22N2O4Si |
|---|---|
Molecular Weight |
298.41 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[2-(5-nitropyridin-2-yl)oxyethoxy]silane |
InChI |
InChI=1S/C13H22N2O4Si/c1-13(2,3)20(4,5)19-9-8-18-12-7-6-11(10-14-12)15(16)17/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
IREMONBJMMWWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


